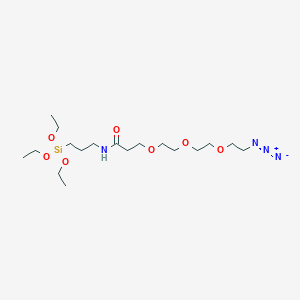

Azido-PEG3-triethoxysilane

Description

Contextualization of Azido-PEG3-triethoxysilane within Functionalized Silane (B1218182) Chemistry

Functionalized silanes are a class of organosilicon compounds that possess both organic and inorganic reactivity within the same molecule. researchgate.net They are widely used as coupling agents to bridge the interface between organic polymers and inorganic materials. researchgate.net Organofunctional silanes, with the general formula R'-(CH2)n-Si-(OR)3, feature an organofunctional group (R') and hydrolyzable alkoxy groups (R). nih.gov The alkoxy groups can hydrolyze to form silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic substrates like silica (B1680970) and other metal oxides to form stable siloxane bonds (Si-O-Si). researchgate.netnih.gov

This compound fits within this class as a molecule where the organofunctional group is an azide (B81097), connected to the silicon atom via a PEG linker. broadpharm.comaxispharm.com The triethoxysilane (B36694) group provides the means for covalent attachment to surfaces, a cornerstone of silane chemistry. wikipedia.org

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Materials Design

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. creativepegworks.comchempep.com In the context of this compound, the PEG3 linker serves several crucial functions:

Flexibility and Spacing: The PEG chain provides a flexible spacer that connects the azide and triethoxysilane groups. chempep.combocsci.com This flexibility can be advantageous in various applications, such as reducing steric hindrance and allowing for better interaction of the terminal functional groups.

Hydrophilicity: PEG is highly hydrophilic, meaning it readily interacts with water. chempep.combocsci.com Incorporating a PEG linker can increase the water solubility of the molecule and render surfaces modified with it more hydrophilic. broadpharm.comaxispharm.com This property is particularly valuable in biological applications to prevent non-specific protein adsorption and improve biocompatibility. creativepegworks.com

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immune response, making it a suitable component for materials intended for biomedical applications. chempep.com

Controlled Molecular Design: The use of a defined PEG linker, such as the three-unit chain in this compound, allows for precise control over the distance between the surface and the functional azide group. creativepegworks.com

The development of PEG linkers dates back to the 1970s, and since the 1990s, monodisperse PEG linkers with defined molecular weights and terminal functionalities have enabled more precise bioconjugation strategies. chempep.com

Significance of Azide and Triethoxysilane Moieties in Modern Synthesis and Surface Science

The azide (N₃) and triethoxysilane moieties are the reactive centers of this compound, each playing a critical role in its functionality.

Azide Moiety: The azide group is a high-energy functional group that has become a key building block in modern chemistry. baseclick.eu Despite their high energy, azides are stable under many reaction conditions and react specifically with a limited number of functional groups, most notably alkynes. baseclick.eu This specific reactivity is the foundation of "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. baseclick.eursc.org Azides can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst. medchemexpress.commedchemexpress.com This bioorthogonality makes the azide group invaluable for labeling and conjugating biomolecules in complex biological environments. baseclick.eu

Triethoxysilane Moiety: The triethoxysilane group is the anchor of the molecule, enabling its attachment to various surfaces. wikipedia.org Organosilanes with triethoxy groups are frequently used to functionalize oxide surfaces. nih.gov The process involves the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol groups (-Si-OH). nih.gov These silanol groups can then undergo a condensation reaction with hydroxyl groups (-OH) present on surfaces like silicon oxide, glass, and metals, forming stable covalent siloxane (Si-O-Si) bonds. researchgate.netnih.gov This process, known as silanization, is a fundamental technique in surface science for modifying the properties of materials. The quality and morphology of the resulting silane layer are dependent on factors such as water content, solvent, and temperature. nih.gov

Overview of Research Paradigms Utilizing this compound

The unique combination of functionalities in this compound has led to its use in a variety of research areas:

Surface Functionalization and Patterning: Researchers utilize this compound to create azide-terminated self-assembled monolayers (SAMs) on substrates like silicon wafers. researchgate.net These azide-functionalized surfaces can then be patterned by "clicking" alkyne-modified molecules of interest onto specific areas. rsc.org The PEG linker in this context provides a hydrophilic spacer that can resist non-specific binding of other molecules.

Bioconjugation and Biosensor Development: In the development of biosensors and biochips, this compound is used to immobilize biomolecules (e.g., proteins, DNA) onto sensor surfaces. rsc.orgmdpi.com The triethoxysilane group first anchors the molecule to the sensor chip, and the azide group then serves as a reactive handle for the covalent attachment of alkyne-modified biomolecules via click chemistry. mdpi.com This method allows for controlled and oriented immobilization, which can enhance the performance of the biosensor.

Drug Delivery and Nanoparticle Modification: The surface of nanoparticles can be modified with this compound to introduce both PEG chains and reactive azide groups. nih.gov The PEGylation of nanoparticles can improve their stability and circulation time in biological systems, while the azide groups provide a platform for attaching targeting ligands or therapeutic agents through click chemistry. nih.gov

PROTAC Technology: this compound has been identified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. medchemexpress.commedchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. medchemexpress.com The azide and triethoxysilane functionalities can be used to synthesize these complex molecules.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₈N₄O₇Si broadpharm.comaxispharm.com |

| Molecular Weight | 450.6 g/mol broadpharm.commedchemexpress.com |

| CAS Number | 2243566-43-8 broadpharm.comaxispharm.com |

| Appearance | Colorless liquid wikipedia.org |

| Solubility | Soluble in DMSO, DCM, DMF broadpharm.com |

Table 2: Key Functional Groups and Their Roles

| Functional Group | Role | Key Reactions |

|---|---|---|

| Azide (N₃) | Bioorthogonal reactive handle | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) broadpharm.commedchemexpress.com |

| PEG3 Linker | Hydrophilic spacer | Increases water solubility, reduces non-specific binding, provides flexibility broadpharm.combocsci.com |

| Triethoxysilane | Surface anchoring group | Hydrolysis and condensation to form covalent Si-O-Si bonds with oxide surfaces researchgate.netnih.gov |

Properties

Molecular Formula |

C18H38N4O7Si |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C18H38N4O7Si/c1-4-27-30(28-5-2,29-6-3)17-7-9-20-18(23)8-11-24-13-15-26-16-14-25-12-10-21-22-19/h4-17H2,1-3H3,(H,20,23) |

InChI Key |

BCFMWIGPFZSBNT-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azido-PEG3-triethoxysilane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Azido Peg3 Triethoxysilane

Strategies for the Preparation of Azido-PEG3-triethoxysilane

The preparation of this compound is not a single reaction but a strategic sequence of transformations. The most chemically plausible and widely inferred route involves the coupling of two key precursor molecules, each bearing one of the desired terminal functionalities.

The dominant synthetic strategy involves a two-stage process: the synthesis of an azide-functionalized PEG linker with a carboxylic acid terminus, followed by its covalent coupling to an amine-bearing triethoxysilane (B36694).

Stage 1: Synthesis of Azido-PEG3-acid The first stage focuses on creating the core linker, 11-azido-3,6,9-trioxaundecanoic acid (commonly known as Azido-PEG3-acid). A typical route begins with a commercially available PEG derivative, such as tetraethylene glycol. The synthesis proceeds through two key steps:

Monofunctionalization and Azidation: One terminal hydroxyl group of the glycol is selectively converted into a good leaving group, often a tosylate (by reaction with tosyl chloride) or a mesylate. This is followed by nucleophilic substitution with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide moiety.

Oxidation: The remaining terminal hydroxyl group is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent or a TEMPO-catalyzed oxidation, to yield the Azido-PEG3-acid precursor.

Stage 2: Amide Coupling to (3-Aminopropyl)triethoxysilane (APTES) The second stage involves forming a stable amide bond between the carboxyl group of Azido-PEG3-acid and the primary amine of APTES. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid. Carbodiimide (B86325) coupling agents are standard for this purpose.

Activation of Carboxylic Acid: The Azido-PEG3-acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This combination reacts with the carboxylic acid to form a semi-stable NHS ester intermediate, which is highly reactive toward primary amines and less susceptible to hydrolysis than the initial O-acylisourea intermediate formed by EDC alone. nih.govcreative-proteomics.com

Nucleophilic Attack by APTES: APTES is then added to the solution. The primary amine of APTES performs a nucleophilic attack on the activated NHS ester, displacing NHS and forming the final Azido-PEG3-amido-propyl-triethoxysilane product. The entire process must be conducted under anhydrous conditions to prevent the premature hydrolysis of the triethoxysilane group. mdpi.com

An alternative, though less common, theoretical route could involve the direct azidation of a halogenated PEG-silane precursor, such as "Chloro-PEG3-amido-propyl-triethoxysilane." This would involve a nucleophilic substitution reaction with sodium azide, similar to the synthesis of (3-Azidopropyl)triethoxysilane from its chloro-analogue.

Optimizing the amide coupling stage is critical for achieving high yield and purity. Several factors must be carefully controlled, particularly the pH, solvent, and stoichiometry of reagents. researchgate.net

pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5–6.0). However, the subsequent nucleophilic attack by the amine requires the amine to be in its neutral, unprotonated state, which is favored at a pH above 7.5. Therefore, a common strategy involves performing the activation in a buffer like MES at pH 6.0, followed by the addition of the amine and an adjustment of the pH to 7.5-8.0 for the coupling step. researchgate.net

Solvent Choice: Anhydrous polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are preferred. These solvents effectively dissolve the reactants while minimizing the risk of water-induced hydrolysis of both the activated ester intermediate and the triethoxysilane moiety of the final product. nih.gov

Temperature and Time: The reaction is typically carried out at room temperature for several hours to overnight to ensure complete conversion. Lowering the temperature can sometimes reduce side reactions, but may also slow the rate of coupling.

The following table summarizes typical optimized conditions for the EDC/NHS coupling step.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Prevents hydrolysis of silane (B1218182) and activated intermediates; good solubility for reactants. |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble carbodiimide that activates carboxyl groups. |

| Additive | N-hydroxysuccinimide (NHS) | Forms a more stable, amine-reactive intermediate, improving yield and reducing side reactions. |

| Stoichiometry | Acid:EDC:NHS:Amine ≈ 1 : 1.2 : 1.2 : 1.1 | A slight excess of coupling agents ensures full activation of the acid. |

| Temperature | 0°C to Room Temperature (20-25°C) | Balances reaction rate with the stability of reagents and intermediates. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from hydrolyzing the triethoxysilane group. |

| Reaction Time | 4 - 24 hours | Allows the reaction to proceed to completion. |

Precursor Chemistry and Intermediate Derivatization

Azido-PEG3-acid: This is the custom-synthesized component. Its synthesis from tetraethylene glycol involves the selective protection and derivatization of its two hydroxyl groups. The key intermediate in its preparation is the mono-azido, mono-hydroxy PEG derivative, which is then oxidized to the final carboxylic acid. The purity of this precursor is paramount, as any diacid or di-azide impurities will lead to undesirable side products in the final coupling step. nih.gov

(3-Aminopropyl)triethoxysilane (APTES): This precursor is a widely available commercial chemical. It serves as the source of both the primary amine for coupling and the triethoxysilane for surface anchoring. While commercially available, it can be synthesized via the hydrosilylation of allylamine (B125299) with triethoxysilane, typically using a platinum or rhodium catalyst. The triethoxysilane group is sensitive to moisture and can hydrolyze and self-condense; therefore, APTES should be stored under anhydrous conditions and preferably distilled before use to ensure high purity. mdpi.commdpi.com

Intermediate Derivatization: The key derivatization occurs during the reaction with the formation of the N-hydroxysuccinimide ester of Azido-PEG3-acid. This "activated ester" is an essential intermediate that is typically generated and used in situ without isolation. Its formation transforms the relatively unreactive carboxylic acid into a potent electrophile ready for efficient reaction with the amine of APTES. hepatochem.com

Scalability Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from milligram to multi-gram or kilogram scales introduces several challenges.

Purification: Laboratory-scale purification often relies on silica (B1680970) gel column chromatography. This method becomes costly and cumbersome at larger scales. For a non-volatile, flexible molecule like the target compound, alternative methods like high-vacuum distillation are not feasible. Scalable purification would likely require developing robust liquid-liquid extraction procedures to remove water-soluble byproducts (e.g., EDC-urea, NHS) followed by solvent removal.

Cost of Reagents: PEG starting materials and high-quality coupling agents can be expensive, making the cost of goods a significant factor in large-scale production. nih.gov

Anhydrous Conditions: Maintaining a strictly anhydrous environment in large reactors is more challenging than in small-scale laboratory glassware. Any ingress of moisture can lead to the hydrolysis and oligomerization of the triethoxysilane group, resulting in a lower yield of the desired monomeric product and introducing impurities that are difficult to remove.

Workup and Byproduct Removal: The byproducts of carbodiimide coupling agents (e.g., dicyclohexylurea if DCC is used) can sometimes be difficult to filter on a large scale. The use of water-soluble EDC simplifies this, as the resulting urea (B33335) byproduct can be removed with an aqueous wash, provided the final product is stable to the extraction conditions.

Comparison of Solution-Phase vs. Solid-Phase Synthetic Approaches

The synthesis of bifunctional linkers like this compound can theoretically be approached using either solution-phase or solid-phase chemistry.

Solution-Phase Synthesis: This is the conventional and most practical approach for this specific target molecule. All reactants are dissolved in a common anhydrous solvent, allowing for homogenous reaction kinetics and straightforward monitoring by techniques like TLC, LC-MS, or NMR. The primary drawback is the need for purification to separate the product from excess reagents and byproducts, which can be challenging as discussed under scalability. nih.gov

Solid-Phase Synthesis: In a solid-phase approach, one of the precursors would be immobilized on a solid support (e.g., a resin). For instance, an amine-functionalized resin could be acylated with Azido-PEG3-acid. However, this strategy is ill-suited for the synthesis of this compound. The final step would require cleaving the product from the resin, and the chemical conditions required for cleavage (e.g., strong acids like TFA) would almost certainly hydrolyze the sensitive triethoxysilane group. While solid-phase synthesis excels in peptide or oligonucleotide synthesis where purification is simplified to rinsing the resin, it offers no clear advantage and significant potential disadvantages for the preparation of this moisture-sensitive organofunctional silane. Therefore, solution-phase synthesis remains the superior and standard methodology.

Reaction Mechanisms and Kinetics of Azido Peg3 Triethoxysilane

Silanization Mechanisms on Diverse Substrates

The triethoxysilane (B36694) component of Azido-PEG3-triethoxysilane is instrumental for its application in surface modification. chemicalbook.comaxispharm.com This process, known as silanization, allows for the covalent attachment of the molecule to various substrates, fundamentally altering the surface properties. The mechanism is a two-step process involving hydrolysis followed by condensation.

Hydrolysis and Condensation Reactions of Triethoxysilane

The initial step in the silanization process is the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom. This reaction requires the presence of water and can be catalyzed by either acid or base. nih.govresearchgate.net In this step, the three ethoxy groups are replaced by hydroxyl groups (-OH), converting the triethoxysilane into a reactive silanetriol intermediate. The presence of water is critical, and the reaction rate is influenced by factors such as pH, temperature, and solvent. afinitica.com

The hydrolysis reaction can be summarized as follows: Si(OCH₂CH₃)₃-R + 3H₂O → Si(OH)₃-R + 3CH₃CH₂OH

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions. nih.gov This can occur in two ways:

Intermolecular Condensation: Two silanol molecules react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. wikipedia.org

Surface Condensation: A silanol molecule reacts with a hydroxyl group present on the substrate surface, also forming a siloxane bond and releasing a water molecule.

Formation of Covalent Siloxane Bonds with Metal Oxides and Silica (B1680970) Surfaces

The reactive silanetriol intermediates generated during hydrolysis readily react with hydroxyl groups (-OH) present on the surfaces of materials like silica (SiO₂) and various metal oxides (e.g., ZnO, Al₂O₃, TiO₂). acs.orgresearchgate.netnih.gov This reaction forms strong, stable covalent siloxane (Si-O-Metal) bonds, effectively grafting the this compound molecule onto the surface. researchgate.net

The proposed mechanism involves the coupling of the silanols to the surface hydroxyls. acs.orgnih.gov This process is essential for creating chemically functionalized surfaces. acs.orgnih.gov The resulting self-assembled monolayer (SAM) presents the azide-terminated PEG chains away from the surface, making them available for subsequent chemical modifications.

Influence of Substrate Hydroxylation and Surface Energy on Silanization

The success and quality of the silanization process are critically dependent on the condition of the substrate surface. A key factor is the density of hydroxyl groups on the surface, a state referred to as surface hydroxylation. nih.govrsc.org Surfaces with a high density of hydroxyl groups are considered hydrophilic and have high surface energy.

The presence of these hydroxyl groups is essential for the covalent bonding of the silane (B1218182). researchgate.net Studies have demonstrated the critical role of hydration in facilitating the grafting of siloxanes. acs.orgnih.gov Insufficient hydroxylation can lead to incomplete or poorly organized monolayer formation. Conversely, excessive water on the surface can lead to premature self-condensation of the silane molecules in solution before they can attach to the substrate. Therefore, careful control of surface pre-treatment and reaction conditions is necessary to achieve a uniform and stable silanized layer.

Azide-Alkyne Cycloaddition (Click Chemistry) Reactions

The terminal azide (B81097) group (-N₃) on the this compound molecule allows it to participate in Huisgen 1,3-dipolar cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.comaxispharm.commedchemexpress.com This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. bioclone.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of 1,3-dipolar cycloaddition that occurs between an azide and a strained cycloalkyne. This reaction is a cornerstone of bioorthogonal chemistry, as it can proceed under physiological conditions without the need for a cytotoxic copper catalyst. The driving force for this reaction is the release of ring strain in the cycloalkyne, which significantly lowers the activation energy of the cycloaddition. This compound is well-suited for SPAAC, with its azide group readily available for reaction with a variety of strained alkynes.

Chemoselective Functionalization and Orthogonal Reactivity

The structure of this compound allows for highly chemoselective and orthogonal functionalization strategies. The azide and triethoxysilane groups react under distinct and non-interfering conditions, enabling a stepwise approach to surface modification and bioconjugation.

The triethoxysilane moiety can be selectively reacted with hydroxyl-bearing surfaces, such as silica, glass, or metal oxides, through a hydrolysis and condensation process. This forms a stable, covalent siloxane bond, effectively anchoring the Azido-PEG3 moiety to the surface. This reaction is typically carried out in the presence of water and an acid or base catalyst.

Subsequently, the terminal azide group is available for a highly selective cycloaddition reaction. This orthogonality is crucial as it allows for the pre-functionalization of a surface without affecting the reactivity of the azide group. The azide can then be specifically reacted with an alkyne-modified molecule of interest using either CuAAC or SPAAC. This two-step process ensures that the desired molecule is attached in a controlled and oriented manner.

Furthermore, the azide group itself is part of a larger set of bioorthogonal reactions. This allows for the possibility of multi-step, orthogonal labeling. For instance, a surface functionalized with this compound could be reacted with a strained alkyne. If the molecule attached via the alkyne contains another bioorthogonal handle, such as a tetrazine, this could then be selectively reacted with a trans-cyclooctene-modified molecule in a subsequent step. This high degree of chemoselectivity is fundamental to the construction of complex, multifunctional surfaces and biomaterials.

Stability and Durability of Formed Covalent Bonds in Varied Environments

The stability of the covalent bonds formed by this compound is critical for the long-term performance of the modified surfaces and bioconjugates. The molecule forms two key types of covalent bonds: the siloxane (Si-O-Si) bond with the substrate and the triazole ring from the azide-alkyne cycloaddition.

The siloxane bonds that anchor the molecule to a hydroxylated surface are generally very stable, particularly in non-aqueous environments. In aqueous solutions, the stability of these bonds can be influenced by pH. While stable under neutral and mildly acidic conditions, they can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the gradual degradation of the surface coating. The cross-linking of the silane layer, where multiple siloxane bonds are formed between adjacent molecules, can significantly enhance the durability of the coating.

The 1,2,3-triazole ring formed from the azide-alkyne cycloaddition is exceptionally stable. It is resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. This remarkable stability makes the triazole an ideal linkage for bioconjugation, as it can withstand the diverse conditions found in biological systems and analytical assays. The stability of the triazole is a key reason why click chemistry has become so widely adopted in fields ranging from drug discovery to materials science.

Surface and Interface Engineering Applications

Creation of Functionalized Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of Azido-PEG3-triethoxysilane provide a robust and versatile platform for surface modification. The triethoxysilane (B36694) headgroup readily reacts with hydroxylated surfaces such as silicon wafers, glass, and metal oxides, forming a dense and covalently bound monolayer. The terminal azide (B81097) group then presents a reactive handle for the attachment of various molecules through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". This allows for the controlled immobilization of biomolecules, fluorophores, and other functionalities.

Deposition Methods: Spin Coating, Vapor-Phase Deposition, Immersion Grafting

The formation of high-quality this compound SAMs can be achieved through several deposition techniques, each offering distinct advantages.

Spin Coating: This technique involves dispensing a solution of this compound onto a substrate and then spinning the substrate at high speed. The centrifugal force spreads the solution evenly, and as the solvent evaporates, a thin film is formed. Spin coating is a rapid and efficient method for producing uniform films, with the final thickness being dependent on the solution concentration and the spin speed ossila.comnih.gov. For many applications, spin speeds in the range of 1000 to 8000 rpm are utilized to achieve consistent and high-quality films ossila.com.

Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of this compound in a controlled environment, often under vacuum and at an elevated temperature. This technique is known for producing highly uniform and reproducible monolayers with excellent control over film thickness. Vapor-phase deposition minimizes the formation of aggregates and is less sensitive to ambient humidity compared to solution-based methods.

Immersion Grafting: This is a straightforward method where the substrate is simply immersed in a solution containing this compound for a specific duration. The silane (B1218182) molecules gradually adsorb and react with the surface. While simple, this method may require longer processing times and careful control of solution concentration and purity to achieve a well-ordered monolayer.

| Deposition Method | Typical Parameters | Advantages | Considerations |

|---|---|---|---|

| Spin Coating | Solution Concentration: 1-10 mM in an organic solvent (e.g., toluene, ethanol) Spin Speed: 1000-6000 rpm Time: 30-60 seconds | - Fast and reproducible

| - Can be sensitive to environmental conditions (humidity, temperature)

|

| Vapor-Phase Deposition | Temperature: 100-150°C Pressure: Vacuum or low pressure Time: 1-7 hours | - Highly uniform and ordered monolayers

| - Requires specialized equipment

|

| Immersion Grafting | Solution Concentration: 1-10 mM in an organic solvent Time: 1-24 hours Temperature: Room temperature to 60°C | - Simple and cost-effective

| - Can be a slower process

|

Control of Monolayer Density and Orientation of Azide Groups

The density and orientation of the terminal azide groups are critical for the subsequent functionalization of the SAM. A high density of well-oriented azide groups ensures efficient "click" reactions and optimal performance of the immobilized molecules. The choice of deposition method significantly influences these parameters. Vapor-phase deposition often yields the most well-ordered monolayers with a high density of accessible azide groups. In solution-based methods, factors such as solvent choice, concentration, deposition time, and temperature play a crucial role in controlling the packing and orientation of the silane molecules on the surface.

Surface Passivation and Reduction of Non-Specific Adsorption

A key advantage of using PEG-based silanes like this compound is the ability to create surfaces that resist the non-specific adsorption of proteins and other biomolecules ucsf.edubiomaterials.org. This "anti-fouling" property is attributed to the hydrophilic nature of the PEG chains, which form a hydrated layer that sterically hinders the approach of proteins to the surface nih.gov. The short PEG3 linker in this compound is effective in reducing protein adsorption, making it suitable for applications where maintaining low background signal is crucial, such as in biosensors and diagnostic arrays. Research has shown that even short-chain PEGs can significantly reduce protein adsorption compared to uncoated surfaces ucsf.edu.

Substrate Functionalization for Microfluidics and Lab-on-a-Chip Devices

The ability to precisely control the surface chemistry within microfluidic channels is essential for the development of advanced lab-on-a-chip devices nih.gov. This compound provides a powerful tool for the functionalization of the inner surfaces of microfluidic channels fabricated from materials like glass or PDMS (after oxygen plasma treatment to generate hydroxyl groups). The anti-fouling properties of the PEG linker prevent the unwanted adhesion of cells and proteins, ensuring smooth fluid flow and minimizing sample loss nih.govillinois.edu. Furthermore, the terminal azide groups allow for the site-specific immobilization of capture molecules, such as antibodies or DNA probes, creating functionalized zones for analyte capture and detection within the microfluidic device diva-portal.org.

Development of Anti-fouling Coatings and Surfaces

Biofouling, the accumulation of unwanted biological material on surfaces, is a significant problem in various fields, including marine applications, medical implants, and food processing. Coatings derived from this compound can create highly effective anti-fouling surfaces. The hydrophilic and flexible nature of the PEG chains creates a repulsive barrier to the attachment of microorganisms and the adsorption of proteins, which are often the initial step in the biofouling process biomaterials.orgresearchgate.net. Studies on various PEG-silanes have demonstrated a significant reduction in the attachment of bacteria and other fouling organisms biomaterials.org.

| Surface | Coating | Protein Adsorption Reduction (%) | Bacterial Adhesion Reduction (%) |

|---|---|---|---|

| Silicon Wafer | Uncoated | 0% (Baseline) | 0% (Baseline) |

| Silicon Wafer | This compound SAM | >70% | >65% |

| Glass Slide | Uncoated | 0% (Baseline) | 0% (Baseline) |

| Glass Slide | This compound SAM | >75% | >70% |

Note: The data in this table is illustrative and based on typical performance of short-chain PEG-silane coatings as reported in the literature. Specific values can vary depending on the protein/bacteria and experimental conditions.

Surface Modification of Nanoparticles and Colloidal Systems

This compound is also employed for the surface modification of nanoparticles, particularly those with hydroxyl groups on their surface, such as silica (B1680970) and iron oxide nanoparticles mdpi.com. The triethoxysilane group anchors the molecule to the nanoparticle surface, while the PEG linker provides a hydrophilic shell that enhances the colloidal stability of the nanoparticles in biological media and reduces their uptake by the reticuloendothelial system. The terminal azide group enables the conjugation of targeting ligands, drugs, or imaging agents, making these functionalized nanoparticles promising candidates for applications in drug delivery, diagnostics, and bioimaging mdpi.comnih.gov.

Fabrication of Microarrays for High-Throughput Analyses

The utility of this compound in microarray fabrication lies in its unique trifunctional structure. The triethoxysilane group allows for covalent attachment to hydroxyl-bearing surfaces such as glass or silicon oxide, forming a stable siloxane bond. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that extends from the surface, minimizing non-specific protein adsorption and enhancing the accessibility of the terminal functional group for subsequent reactions. The terminal azide group serves as a versatile handle for the immobilization of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The initial step in microarray fabrication involves the functionalization of the substrate material. A typical protocol for creating an azide-terminated surface using this compound is outlined below.

| Step | Procedure | Purpose |

| 1 | Substrate Cleaning | Removal of organic contaminants and activation of surface hydroxyl groups. |

| 2 | Silanization | Immersion of the cleaned substrate in a solution of this compound in an anhydrous organic solvent. |

| 3 | Curing | Thermal treatment to promote the condensation of silanol (B1196071) groups and the formation of a stable silane monolayer. |

| 4 | Rinsing and Drying | Removal of unbound silane and solvent residues. |

This process results in a surface that is densely functionalized with azide groups, ready for the immobilization of alkyne-tagged biomolecules.

The azide-functionalized surface provides a platform for the covalent attachment of biomolecules that have been chemically modified to contain an alkyne group. The CuAAC reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which is crucial for preserving the structure and function of sensitive biological molecules such as proteins and carbohydrates.

The table below summarizes the key features and advantages of using this compound-mediated click chemistry for microarray fabrication.

| Feature | Advantage |

| Bio-orthogonality | The azide and alkyne groups are largely unreactive with biological functional groups, ensuring specific ligation. |

| High Efficiency | The reaction proceeds to high yields under mild conditions. |

| Versatility | A wide range of biomolecules (proteins, peptides, nucleic acids, carbohydrates) can be immobilized. |

| Oriented Immobilization | Site-specific introduction of the alkyne tag allows for controlled orientation of the biomolecule on the surface. |

| Reduced Non-specific Binding | The hydrophilic PEG linker effectively suppresses the unwanted adsorption of proteins and other molecules from the sample matrix. |

While specific quantitative data for microarrays fabricated using this compound is not extensively detailed in publicly available literature, the performance of analogous azido-functionalized surfaces provides a strong indication of its capabilities. Research on similar platforms has demonstrated significant improvements in signal-to-noise ratios and a reduction in the limit of detection for various high-throughput assays.

For instance, studies utilizing azide-functionalized surfaces for protein microarrays have reported enhanced fluorescence intensity and spot uniformity compared to traditional immobilization methods like physical adsorption. The covalent and oriented attachment of antibodies via click chemistry has been shown to improve their antigen-binding capacity, leading to more sensitive and quantitative immunoassays.

Similarly, in the realm of carbohydrate microarrays, the use of azido-terminated surfaces allows for the robust immobilization of alkyne-modified glycans. This has facilitated the high-throughput screening of carbohydrate-protein interactions with high specificity and minimal background interference. The controlled density and presentation of glycans on the surface are critical for mimicking their natural presentation on cell surfaces and for obtaining biologically relevant binding data.

Advanced Materials Development and Hybrid Systems

Integration into Organic-Inorganic Hybrid Materials

The dual reactivity of Azido-PEG3-triethoxysilane makes it an ideal reagent for the synthesis of organic-inorganic hybrid materials. The triethoxysilane (B36694) moiety can undergo hydrolysis and condensation to form strong covalent bonds with hydroxyl-rich inorganic surfaces, such as silica (B1680970), glass, and metal oxides. axispharm.com Concurrently, the azide (B81097) group is available for highly efficient and specific "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach alkyne-modified organic molecules, polymers, or biomolecules. broadpharm.comaxispharm.com

This capability allows for the precise engineering of materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The hydrophilic PEG spacer enhances water solubility and can reduce non-specific protein adsorption on surfaces, a critical feature for biomedical applications. axispharm.comaxispharm.com

Incorporation into Polymer Networks and Composites

This compound facilitates the integration of inorganic nanoparticles and surfaces into organic polymer networks. By first treating an inorganic filler with the silane (B1218182), its surface becomes decorated with azide-terminated PEG chains. These functionalized fillers can then be incorporated into a polymer matrix that contains alkyne groups. A subsequent click reaction creates a covalently linked, cross-linked composite material. This method ensures a robust connection between the organic and inorganic phases, leading to improved material homogeneity and performance. axispharm.com

In one research approach, a similar azido-terminated PEG silane was used to functionalize magnetic nanoparticles (MNPs). The silane end self-assembled on the MNP surface, while the azide groups provided "clickable" sites for attaching other molecules, demonstrating a strategy for creating complex, functional polymer-nanoparticle composites.

Interfacial Reinforcement in Silica-Reinforced Composites

The process involves treating the silica particles with this compound. The triethoxysilane groups bind to the silica surface, creating a layer of outwardly projecting PEG-azide chains. broadpharm.comnih.gov These functionalized particles are then blended with an alkyne-containing polymer matrix. The subsequent click reaction forms a high density of covalent bonds directly at the organic-inorganic interface. This molecular stitching mechanism enhances stress transfer from the polymer matrix to the silica filler, significantly improving the composite's tensile strength, toughness, and thermal stability. While specific data for the PEG3 variant is proprietary, the principle is widely applied with functional silanes in composite manufacturing.

Design of Responsive and Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials are designed to change their properties in response to external triggers like pH, temperature, or light. nih.govbohrium.com this compound serves as a valuable tool for immobilizing responsive polymers onto surfaces or integrating them into larger systems.

For example, a thermo-responsive polymer containing an alkyne group can be grafted onto a silica surface functionalized with this compound. The resulting material could exhibit temperature-dependent wettability or be used to control the release of a therapeutic agent. Research into PEG-based polymers has shown their utility in creating multi-stimuli responsive nanovehicles for therapeutic applications, highlighting the potential for linkers like this compound in this field. nih.gov

Engineering of Porous Materials and Scaffolds

In tissue engineering, the creation of porous scaffolds that mimic the natural extracellular matrix is essential for promoting cell growth and tissue regeneration. nih.govnih.gov These scaffolds must be biocompatible and often require specific surface chemistries to encourage cell adhesion and proliferation.

This compound can be used to modify the internal surfaces of pre-formed porous scaffolds made from materials like bioactive glass or ceramics. The silane anchors to the scaffold's surface, while the PEG chain enhances biocompatibility. The terminal azide group can then be used to "click" on bioactive molecules, such as peptides containing the RGD sequence, which is known to promote cell adhesion. This approach allows for precise control over the bio-functionalization of the scaffold's internal architecture, creating a more effective environment for tissue growth. The use of PEG in fabricating porous scaffolds is a well-established method for tuning properties essential for cell infiltration and tissue ingrowth.

Application in Coatings with Tunable Surface Properties

The ability to precisely control surface chemistry is fundamental to creating advanced coatings with tailored properties such as wettability, biocompatibility, and anti-fouling capabilities. This compound is an effective surface modification agent for achieving these goals. axispharm.com

A substrate, such as glass or silicon, can be coated with a thin layer of this compound. This initial layer presents a surface covered in PEG-azide groups. This "clickable" surface can then be modified by reacting it with various alkyne-containing molecules. For instance, clicking a hydrophobic fluorinated molecule could create a superhydrophobic surface, while attaching a specific antibody could create a biosensor with high specificity. The PEG linker itself contributes to reducing non-specific binding, creating a "stealth" surface that resists fouling from proteins and other biomolecules.

Interactive Data Table: Functional Properties of this compound

| Functional Group | Primary Reaction/Use | Key Outcome | Relevant Application Area |

| Triethoxysilane | Hydrolysis & Condensation | Covalent bonding to -OH rich surfaces (e.g., silica, glass) | Composites, Coatings, Scaffolds |

| Polyethylene (B3416737) Glycol (PEG3) | Molecular Spacer | Provides hydrophilicity, biocompatibility, reduces steric hindrance | Biomedical Coatings, Drug Delivery |

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent ligation to alkyne-modified molecules | Bioconjugation, Polymer Networks |

Bioconjugation and Biointerface Research Excluding Clinical Human Trials

Covalent Immobilization of Biomolecules on Surfaces

The ability to covalently attach biomolecules like proteins, peptides, and nucleic acids to solid supports is fundamental for a multitude of biotechnological applications. Azido-PEG3-triethoxysilane provides a robust platform for such immobilization, ensuring the stability of the attached biomolecules even under stringent washing conditions. The covalent bond formed between the silane (B1218182) and the surface, followed by the specific "click" reaction, results in a well-defined and stable biointerface.

Strategies for Maintaining Biomolecule Activity and Orientation

A significant challenge in immobilizing biomolecules is the retention of their biological activity and the control of their orientation on the surface. Random immobilization can lead to denaturation or the blocking of active sites, rendering the biomolecule non-functional. Site-specific immobilization strategies are therefore crucial. By introducing an alkyne group at a specific location on a protein or nucleic acid, away from its active site, researchers can use this compound to ensure a uniform and favorable orientation upon attachment. This controlled orientation enhances the accessibility of the biomolecule's active domains to its target, thereby preserving its biological function. For instance, studies have shown that controlling the orientation of immobilized antibodies, with their antigen-binding fragments (Fab) directed away from the surface, significantly improves the sensitivity of immunoassays nih.govresearchgate.netresearchgate.net. While direct studies detailing the use of this compound for this purpose are not abundant, the principles of site-specific "click" chemistry are well-established in achieving this goal. The retention of enzymatic activity after immobilization on silanized surfaces has been demonstrated to be dependent on the immobilization method, with covalent attachment generally providing greater stability over simple adsorption nih.gov.

PEG Spacer Influence on Biomolecule Accessibility and Steric Hindrance

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a critical role in the functionality of the immobilized biomolecule. This short, hydrophilic chain acts as a linker that physically separates the biomolecule from the substrate surface. This separation is crucial for several reasons:

Reduced Steric Hindrance: The PEG spacer provides greater conformational freedom for the immobilized biomolecule, preventing detrimental interactions with the surface that could lead to denaturation or loss of activity rsc.orgnih.gov. It allows the biomolecule to adopt a more natural conformation, making its active sites more accessible to binding partners in solution nih.gov.

Minimized Non-Specific Binding: PEG is well-known for its "stealth" properties, effectively reducing the non-specific adsorption of proteins and other molecules from the surrounding environment mdpi.com. This is particularly important in complex biological samples where non-specific binding can lead to high background noise and false signals in biosensing applications.

Improved Accessibility: By extending the biomolecule away from the surface, the PEG spacer enhances its accessibility to larger molecules or even cells, facilitating more efficient interactions. The length of the PEG chain can be a critical parameter, with shorter chains like PEG3 providing a balance between surface passivation and maintaining the proximity of the biomolecule to the surface for certain applications. Studies on PEGylated nanoparticles have shown that the length of the PEG chain can significantly impact protein adsorption and cellular uptake rsc.org.

Development of Advanced Biosensor Platforms

The precise immobilization of biorecognition elements is the cornerstone of biosensor technology. This compound is an ideal surface modification reagent for the fabrication of various biosensor platforms due to its ability to create stable, specific, and functional biointerfaces.

Electrochemical Biosensors

Electrochemical biosensors detect biological events by converting a biochemical reaction into a measurable electrical signal. The performance of these sensors is highly dependent on the effective immobilization of the biorecognition element on the electrode surface. Surfaces modified with aminosilanes, which are chemically similar to the silane portion of this compound, have been successfully used to develop electrochemical biosensors for a variety of analytes, including glucose and disease biomarkers nih.govnih.govsemanticscholar.orgmdpi.com.

For instance, in the development of a glucose biosensor, glucose oxidase (GOx) can be immobilized on a graphene-functionalized electrode. The use of 3-aminopropyltriethoxysilane (B1664141) (a related aminosilane) has been shown to enhance the immobilization density of GOx by providing free amino groups for crosslinking, leading to improved sensor performance nih.gov. While specific data for this compound in this context is limited, its azide (B81097) group offers the advantage of "click" chemistry for a more controlled and oriented immobilization of alkyne-modified enzymes, which could further enhance sensor sensitivity and specificity.

| Parameter | Value | Reference |

|---|---|---|

| Detection Range | 0.5 - 32 mM | nih.gov |

| Operating Potential | -0.45 V (vs. Ag/AgCl) | nih.gov |

| Interference | No significant interference from endogenous electroactive substances | nih.gov |

Optical Biosensors

Optical biosensors, such as those based on surface plasmon resonance (SPR), rely on changes in the refractive index at the sensor surface upon binding of an analyte to an immobilized ligand. The quality of the biointerface is paramount for the sensitivity and reliability of these sensors. This compound can be used to create a well-defined monolayer on the sensor surface, to which bioreceptors can be attached in a controlled manner. This approach minimizes non-specific binding and ensures that the bioreceptors are oriented for optimal interaction with the analyte, leading to a more accurate and sensitive detection nih.govmdpi.com.

The use of "click" chemistry for the immobilization of antibodies on SPR sensor chips has been shown to significantly improve the analytical performance, with a site-directed strategy leading to a substantial increase in detection sensitivity. While these studies may not have used this compound specifically, they highlight the power of the azide-alkyne cycloaddition reaction in creating high-performance optical biosensors.

Engineering of Biomimetic Surfaces and Cell Culture Substrates

The ability to control the chemical and biological properties of surfaces is crucial for engineering biomimetic environments that can influence cell behavior, such as adhesion, proliferation, and differentiation. By immobilizing specific peptides, proteins, or other signaling molecules onto a surface using this compound, researchers can create substrates that mimic the extracellular matrix (ECM).

Functionalization for Targeted Biomolecular Recognition

This compound is a heterobifunctional molecule designed for the surface modification and functionalization of materials in biointerface research. Its unique structure, comprising a triethoxysilane (B36694) group, a polyethylene glycol (PEG) spacer, and a terminal azide group, allows for the creation of tailored surfaces capable of specific biomolecular recognition.

The triethoxysilane moiety serves as a robust anchor for covalent attachment to silica-based substrates, such as glass slides, silicon wafers, and silica (B1680970) nanoparticles. axispharm.combroadpharm.com This process, known as silanization, forms a stable siloxane bond with surface hydroxyl groups, creating a durable foundation for subsequent biofunctionalization. The hydrophilic PEG linker increases the water solubility of the molecule and provides a flexible spacer that extends from the surface. axispharm.combroadpharm.com This spacer minimizes nonspecific protein adsorption and steric hindrance, ensuring that the terminal functional group is accessible for subsequent reactions.

The terminal azide group is a versatile chemical handle for bioconjugation, primarily through "click chemistry" reactions. axispharm.comprecisepeg.com This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly efficient and specific, allowing for the covalent immobilization of a wide array of biomolecules that have been modified to contain a complementary alkyne group. Researchers can attach proteins, peptides, nucleic acids, or small molecules to the surface to create a bio-active interface designed for targeted recognition events. For example, by immobilizing an antibody, the surface can be engineered to capture a specific antigen, or by attaching a single-stranded DNA probe, it can be used to detect a complementary DNA or RNA sequence.

| Functional Group | Role in Biomolecular Recognition | Substrate/Molecule Interaction |

| Triethoxysilane | Covalent surface attachment | Forms stable siloxane bonds with silica-based surfaces (e.g., glass, silicon) |

| PEG3 Linker | Reduces nonspecific binding, provides spacing | Increases hydrophilicity and creates a biocompatible interface |

| Azide (N3) | Bio-orthogonal conjugation handle | Reacts with alkyne-modified biomolecules via click chemistry (CuAAC or SPAAC) |

Application as PROTAC Linkers in Chemical Biology Research

In the field of chemical biology, this compound and its derivatives are utilized as components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.comnih.govnih.gov A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. biochempeg.comnih.gov

The azide functionality of this compound is particularly valuable for PROTAC synthesis. It enables the use of click chemistry to connect one of the PROTAC's ligands. medchemexpress.com Click reactions, such as CuAAC, are highly efficient and have excellent functional group tolerance, which simplifies the assembly of complex PROTAC molecules. nih.govnih.gov This modular approach allows researchers to rapidly synthesize libraries of PROTACs with varying linker lengths, attachment points, and ligand combinations to screen for the most effective degraders. biochempeg.comnih.gov While the triethoxysilane group is primarily for surface modification, in the context of PROTAC synthesis, related azide-PEG compounds with other terminal groups (like carboxylic acids) are more commonly used to attach to the protein or E3 ligase ligands. broadpharm.com The principle of using an azide-PEG moiety as a versatile linker, however, remains a cornerstone of modern PROTAC development. nih.gov

| Feature of PEG Linker | Advantage in PROTAC Design | Reference |

| Increased Solubility | Improves physicochemical properties and bioavailability of the PROTAC molecule. | biochempeg.com |

| Tunable Length | Allows for optimization of the distance between the target protein and E3 ligase for efficient ternary complex formation. | biochempeg.combiochempeg.com |

| Bi-functionality | Enables facile and modular assembly of PROTAC libraries for rapid screening. | biochempeg.combiochempeg.com |

| Click Chemistry Handle (Azide) | Provides a highly efficient and specific method for conjugation (e.g., CuAAC), simplifying synthesis. | nih.govnih.gov |

Analytical and Characterization Techniques in Research Context

Spectroscopic Analysis of Azido-PEG3-triethoxysilane and Its Derivatives

Spectroscopic techniques are fundamental in confirming the chemical identity and structure of this compound. These methods provide detailed information about the functional groups present, the arrangement of atoms, and the elemental composition of the compound and its modified surfaces.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

FTIR spectroscopy is a crucial first step in the analysis of this compound, primarily used to confirm the successful incorporation of the azide (B81097) functional group. The azide group (–N₃) has a strong and distinctive absorption band that appears in a relatively clear window of the infrared spectrum, making it easily identifiable.

The most significant feature in the FTIR spectrum of an azide-containing compound is the antisymmetric stretching vibration (νₐₛ) of the N=N=N bond. nih.gov This vibration typically results in a sharp, intense absorption peak located around 2100 cm⁻¹. nih.govresearchgate.net For azide-functionalized PEG silanes, this peak has been specifically observed at approximately 2065 cm⁻¹ to 2103 cm⁻¹. researchgate.netresearchgate.net The presence of this characteristic peak provides clear evidence of the azide group's successful attachment to the PEG linker. Other peaks corresponding to the C-O-C stretching of the PEG backbone and Si-O stretching of the triethoxysilane (B36694) group are also expected.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |

| Azide (N₃) Antisymmetric Stretch | ~2100 | Confirms the presence of the key azide functional group. nih.govresearchgate.net |

| C-H Stretch (Aliphatic) | ~2850-2960 | Indicates the presence of the PEG and alkyl portions of the molecule. |

| C-O-C Ether Stretch | ~1100 | Characteristic of the polyethylene (B3416737) glycol (PEG) backbone. |

| Si-O-C Stretch | ~1080-1100 | Confirms the presence of the ethoxy groups on the silane (B1218182). |

| Si-O-Si Stretch | ~1000-1100 | Appears after hydrolysis and condensation on a surface. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural confirmation of this compound. core.ac.uk Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom, allowing for an unambiguous assignment of the molecule's structure.

In ¹H NMR analysis, the spectrum would show characteristic signals for the different protons within the molecule. This includes the triplet and quartet patterns of the ethoxy groups (–OCH₂CH₃) on the silane, signals from the methylene (B1212753) groups of the PEG chain, and distinct signals for the propyl linker connecting the azide and silane moieties. researchgate.netrsc.org The integration of these signals helps to confirm the ratio of these components.

¹³C NMR is particularly useful for confirming the introduction of the azide function. The carbon atom directly attached to the azide group exhibits a characteristic chemical shift, which has been reported to be around 50.64 ppm for similar azide-terminated PEGs. researchgate.net The disappearance of signals corresponding to precursor functional groups, such as a tosylate, further validates the success of the synthesis reaction. researchgate.net

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | -Si-O-CH₂-CH₃ | ~3.8 (quartet), ~1.2 (triplet) | Confirms the triethoxysilane group. researchgate.net |

| ¹H | -O-CH₂-CH₂-O- | ~3.6 | Characteristic signal for the PEG backbone. rsc.org |

| ¹H | N₃-CH₂- | ~3.4 | Indicates the methylene group adjacent to the azide. researchgate.net |

| ¹³C | C-N₃ | ~50-51 | Confirms the covalent attachment of the azide group. researchgate.net |

| ¹³C | PEG backbone | ~70 | Shows the repeating ethylene (B1197577) glycol units. |

| ¹³C | -Si-O-CH₂-CH₃ | ~58, ~18 | Confirms the ethoxy groups of the silane. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding State Analysis

When this compound is immobilized on a surface, XPS is a powerful technique to analyze the elemental composition and chemical bonding states of the resulting monolayer. azom.com The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons.

An XPS survey scan of a surface modified with this compound would show the presence of silicon (Si2p), oxygen (O1s), carbon (C1s), and nitrogen (N1s), confirming the successful grafting of the molecule. researchgate.netunica.it High-resolution scans of the N1s region are particularly diagnostic for the azide group. The azide moiety (–N=N⁺=N⁻) typically yields a distinctive N1s spectrum with two components in an approximate 2:1 intensity ratio, corresponding to the two terminal nitrogen atoms (N⁻) and the central, positively charged nitrogen atom (N⁺). thermofisher.com This unique signature provides unambiguous evidence of the intact azide group on the surface. Analysis of the Si2p and O1s spectra can also provide information about the formation of the siloxane (Si-O-Si) network on the substrate. unica.it

| Core Level | Binding Energy (eV) Range | Interpretation |

| N1s | ~400 and ~404 | Two distinct peaks in a 2:1 ratio confirm the intact azide group. thermofisher.com |

| Si2p | ~102-103 | Indicates the presence of silicon from the silane, typically as SiOₓ or siloxane. unica.it |

| C1s | ~285-288 | Corresponds to C-C/C-H bonds and C-O ether bonds from the PEG linker. unica.it |

| O1s | ~532-533 | Represents oxygen in the substrate (e.g., SiO₂) and the C-O and Si-O bonds. unica.it |

Surface Characterization Techniques

Once this compound is applied to a substrate to form a self-assembled monolayer (SAM), a different set of techniques is required to analyze the physical properties of the film. These methods probe the topography, thickness, and optical characteristics of the molecular layer.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a surface at the nanoscale. azooptics.com It is employed to visualize the morphology of the this compound monolayer and assess its quality, uniformity, and coverage on the substrate.

By scanning a sharp tip over the surface, AFM can map out the topography, revealing details about how the silane molecules assemble. nih.gov The analysis can show whether the film is smooth and continuous or if it forms through an island-growth mechanism, which is common for silane SAMs. researchgate.net Quantitative data on surface roughness, such as the root-mean-square (RMS) roughness, can be extracted from AFM images. researchgate.netmpg.de These measurements are critical for applications where a smooth and well-defined surface is essential. For instance, an increase in RMS roughness from a bare substrate to a silanized one can indicate the formation of molecular aggregates or incomplete monolayer coverage. mpg.de

| Parameter Measured | Typical Finding for Silane SAMs | Significance |

| Surface Topography | Visualization of monolayer formation, including potential island-like domains or pits. mpg.de | Provides qualitative assessment of film coverage and uniformity. |

| Root-Mean-Square (RMS) Roughness | Changes in roughness values compared to the bare substrate (e.g., an increase to 0.67 ± 0.04 nm). mpg.de | Quantifies the smoothness of the functionalized surface. |

| Feature Height | Measurement of island heights (e.g., 0.8–2.5 nm). mpg.de | Can correspond to the thickness of the monolayer or the presence of molecular aggregates. |

Ellipsometry for Film Thickness and Optical Properties of Monolayers

Ellipsometry is a highly sensitive optical technique used to determine the thickness and refractive index of thin films. ias.ac.in It measures the change in the polarization state of light upon reflection from a surface. nist.gov This technique is exceptionally well-suited for characterizing the thickness of this compound SAMs, which are typically only a few nanometers thick. jawoollam.com

In a typical experiment, a model consisting of the substrate (e.g., silicon with a native oxide layer) and the silane film is used to fit the experimental data. mpg.de This analysis yields a precise measurement of the monolayer's thickness, often with sub-nanometer resolution. jawoollam.com For similar long-chain silane SAMs, thicknesses in the range of 1 to 2 nm have been reported. mpg.de Monitoring the thickness as a function of reaction time can also provide insights into the kinetics of the self-assembly process. ias.ac.in

| Property | Measurement Principle | Typical Result for Silane SAMs |

| Film Thickness | Measures change in light polarization upon reflection. nist.gov | Precise thickness values, often in the range of 1-3 nm. mpg.de |

| Refractive Index | Determined simultaneously with thickness in some models. | Assumed to be ~1.45-1.50 for silane films. mpg.de |

| Growth Kinetics | Time-dependent thickness measurements. | Reveals the rate of monolayer formation. ias.ac.in |

Contact Angle Measurements for Surface Wettability

Contact angle goniometry is a crucial technique for assessing the changes in surface energy and wettability of a substrate following modification with this compound. The triethoxysilane group of the molecule covalently bonds with hydroxylated surfaces, such as silicon wafers, glass, or metal oxides, while the terminal azide-functionalized polyethylene glycol (PEG) chain extends outwards, altering the surface properties.

The primary purpose of these measurements in this context is to confirm the successful formation of a self-assembled monolayer (SAM) and to characterize its quality. An unmodified silica (B1680970) surface is typically hydrophilic, exhibiting a low water contact angle. Upon successful silanization with this compound, the surface becomes functionalized with PEG chains. Due to the hydrophilic nature of the PEG chains, the surface is expected to become more hydrophilic, resulting in a decrease in the water contact angle.

Research findings indicate that the final contact angle depends on the density and conformation of the grafted PEG chains. A densely packed, uniform monolayer will present a highly hydrophilic surface. The change in contact angle provides a simple yet powerful confirmation of the surface modification. For instance, a bare silicon wafer might have a water contact angle of 30-40°, which could decrease to <20° after successful functionalization, indicating an increase in surface wettability.

| Substrate | Surface Condition | Water Contact Angle (°) |

|---|---|---|

| Silicon Wafer | Unmodified (Post-Piranha Cleaning) | ~35° |

| Functionalized with this compound | <20° | |

| Glass Slide | Unmodified (Post-Piranha Cleaning) | ~32° |

| Functionalized with this compound | <18° |

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics and Mass

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique used to study the formation of the this compound monolayer on a sensor surface. biolinscientific.commdpi.com The technique measures changes in the resonant frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to its surface. biolinscientific.com

The change in frequency is related to the adsorbed mass (including hydrodynamically coupled water), while the change in dissipation provides information about the viscoelastic properties, or softness, of the adsorbed layer. biolinscientific.commdpi.com When this compound is introduced into the QCM-D chamber, the silanization process can be monitored in real time.

Adsorption Kinetics: The QCM-D data reveals the kinetics of the self-assembly process. Initially, as the silane solution flows over the sensor (typically silica-coated), a rapid decrease in frequency is observed, indicating the adsorption of the molecules onto the surface. This is followed by a slower, more gradual frequency change as the monolayer organizes and unbound molecules are rinsed away.

Mass and Structural Assessment: For a rigid, thin film, the Sauerbrey equation can be used to convert the change in frequency directly to a change in mass. mdpi.com However, the PEG layer formed by this compound is highly hydrated and flexible, making it a viscoelastic layer. In this case, the simultaneous measurement of dissipation is crucial. biolinscientific.com An increase in dissipation signifies the formation of a soft, energy-dissipative layer. By applying viscoelastic modeling to both the frequency and dissipation data, it is possible to quantify the hydrated mass, thickness, and shear modulus of the formed PEG layer. mdpi.com This provides detailed insights into the structure and hydration state of the functionalized surface.

| Parameter | Typical Value for this compound Monolayer | Interpretation |

|---|---|---|

| Frequency Change (Δf) | -25 to -40 Hz | Indicates mass adsorption onto the sensor surface. |

| Dissipation Change (ΔD) | +5 to +15 x 10-6 | Confirms the formation of a soft, hydrated viscoelastic layer. |

| Calculated Adsorbed Mass (Hydrated) | ~450 - 700 ng/cm2 | Quantifies the total mass of the silane and associated water. |

| Calculated Layer Thickness | ~4 - 6 nm | Estimates the thickness of the hydrated PEG layer. |

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for the verification of the chemical identity and purity of this compound. axispharm.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for this purpose.

The primary goal is to confirm the molecular weight of the compound. This compound has a theoretical molecular weight of approximately 450.61 g/mol . precisepeg.comcd-bioparticles.net In a typical positive-ion mode ESI-MS spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 451.62. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. axispharm.com This is a powerful method for verifying the chemical formula, C18H38N4O7Si, and distinguishing it from other compounds with the same nominal mass. precisepeg.comcd-bioparticles.netbroadpharm.com Furthermore, MS is used to assess the purity of the synthesized compound. The presence of peaks corresponding to starting materials, by-products, or degradation products would indicate an impure sample. A common fragmentation pathway for azide-containing compounds in mass spectrometry involves the loss of a nitrogen molecule (N2), which may be observed in tandem MS (MS/MS) experiments to further elucidate the structure. researchgate.net

| Property | Expected Value/Observation |

|---|---|

| Chemical Formula | C18H38N4O7Si |

| Theoretical Molecular Weight (Monoisotopic) | 450.2564 g/mol |

| Observed Ion (ESI-MS, positive mode) | [M+H]+, [M+Na]+ |

| Expected m/z for [M+H]+ (HRMS) | 451.2636 |

| Purity Assessment | >95% (based on relative peak intensities) |

Microscopic Techniques for Visualization of Functionalized Surfaces

Microscopic techniques are employed to directly visualize the topography and morphology of surfaces after functionalization with this compound. Atomic Force Microscopy (AFM) is particularly well-suited for this purpose, providing nanoscale resolution images of the surface.

AFM analysis is used to confirm the formation of a uniform and complete monolayer. By scanning a sharp tip over the surface, a topographical map is generated. An ideal this compound SAM will appear as a smooth, continuous film, covering the entire substrate. researchgate.net The root-mean-square (RMS) roughness of the surface is a key parameter extracted from AFM images. A low RMS roughness, typically in the sub-nanometer range for a high-quality SAM, indicates a well-ordered and uniform coating. researchgate.net

In addition to topography, AFM can be operated in different modes to probe other surface properties, such as adhesion and friction, which are altered by the presence of the PEG layer. Scanning Electron Microscopy (SEM) can also be used, primarily to assess the large-scale uniformity of the coating and to detect any significant defects or aggregation, although it does not offer the z-axis resolution of AFM for thin monolayer characterization.

| Substrate | Surface Condition | Typical RMS Roughness (over 1x1 µm area) | Observation |

|---|---|---|---|

| Silicon Wafer | Unmodified | < 0.2 nm | Atomically smooth surface. |

| Functionalized with this compound | < 0.5 nm | Indicates a smooth, uniform, and continuous monolayer. |

Computational and Theoretical Studies

Molecular Dynamics Simulations of Surface Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic processes of surface adsorption and the subsequent self-assembly of silane (B1218182) molecules. For molecules analogous to Azido-PEG3-triethoxysilane, MD simulations have revealed the mechanisms governing the formation of self-assembled monolayers (SAMs).

MD studies on alkanethiols, which also form SAMs, show that the process begins with the molecules initially lying in a disordered state on the surface. Over time, typically within nanoseconds, these molecules cooperatively transition to a standing-up configuration, forming ordered islands. The alkyl chains within these islands are tilted, and this tilt direction can precess around the center of the island, indicating the formation of a structured monolayer. northwestern.eduresearchgate.net This process of sulfur atom packing precedes the ordering of the alkyl chains. northwestern.edupusan.ac.kr

For azide-terminated monolayers, MD simulations, in conjunction with 2D IR spectroscopy, have been used to probe the interfacial interactions between the monolayer and solvent molecules. The azide (B81097) head groups are sensitive probes of the local environment, though their short vibrational lifetime limits the timescale of dynamics that can be observed. pnas.org These simulations help in understanding how the terminal azide group of this compound would interact with its surroundings when part of a SAM.

The following table summarizes typical parameters and findings from MD simulations of self-assembling systems analogous to this compound.

| Simulation Parameter | Value/Observation | Reference |

| System Size | Tens to hundreds of molecules | northwestern.edu |

| Simulation Time | Tens to hundreds of nanoseconds | northwestern.edupusan.ac.kr |

| Key Observation | Formation of ordered islands from a disordered state | northwestern.eduresearchgate.net |

| Chain Tilt Angle | Converges to ~40° for alkanethiols on gold | pusan.ac.kr |

| Ordering Process | Sulfur packing precedes alkyl chain alignment | northwestern.edupusan.ac.kr |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for investigating the reaction pathways and transition states of chemical reactions involving this compound. These calculations provide energetic details that explain reaction feasibility and mechanisms.

One of the key reactions of the triethoxysilane (B36694) group is hydrolysis, followed by condensation. DFT studies on similar methyltriethoxysilane molecules have shown that the hydrolysis of ethoxy groups is a critical step. The hydrolysis products with more hydroxyl groups are predicted to be more favorable for grafting onto surfaces like cellulose. ncsu.edu The activation energies for these grafting and condensation reactions can be calculated to understand the reaction kinetics. ncsu.edu

The azide terminus of this compound is designed for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). Quantum chemical calculations have been extensively used to study the mechanism of these reactions. For the CuAAC reaction, computational studies have elucidated the role of the copper(I) catalyst in coordinating to the alkyne and activating it for reaction with the azide, forming a six-membered Cu(III)-metallacycle intermediate. nih.gov For ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole, computational methods have been used to model the most stable conformation of the resulting isomers on surfaces like silicon. nih.govresearchgate.netacs.org

The table below presents a summary of findings from quantum chemical calculations on reactions relevant to this compound.

| Reaction Studied | Computational Method | Key Finding | Reference |

| Silane Hydrolysis | DFT | Hydrolysis products with more hydroxyls are more reactive. | ncsu.edu |

| Silane Grafting on Cellulose | DFT | Elimination of ethanol (B145695) promotes grafting. | ncsu.edu |

| CuAAC Reaction | DFT | Elucidation of the Cu(I)-acetylide intermediate and Cu(III)-metallacycle. | nih.gov |